4-Bromo-2-(1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-2-(1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 4, a 1H-pyrazol-4-yl group at position 2, and a tosyl (p-toluenesulfonyl) group at position 1. The bromine atom enhances reactivity for further cross-coupling reactions, while the tosyl group improves stability and solubility in organic solvents . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors or anticancer agents .
Properties
Molecular Formula |
C17H13BrN4O2S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-2-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H13BrN4O2S/c1-11-2-4-13(5-3-11)25(23,24)22-16(12-9-20-21-10-12)8-14-15(18)6-7-19-17(14)22/h2-10H,1H3,(H,20,21) |
InChI Key |
MHSPEBWCECIMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=CNN=C4 |
Origin of Product |
United States |
Biological Activity
4-Bromo-2-(1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure combining a pyrrolo[2,3-b]pyridine core with a pyrazole and tosyl group. This unique configuration is believed to contribute to its biological activity.
Antioxidant and Anti-inflammatory Effects
Anticancer Activity
The compound has also been evaluated for anticancer properties. In various assays, it demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Case Studies
Case Study 1: DYRK1A Inhibition
In a study focusing on the design of non-toxic DYRK1A inhibitors for Alzheimer's disease, derivatives of pyrrolo[2,3-b]pyridine were synthesized and tested. The results indicated that these compounds could significantly inhibit DYRK1A activity with IC50 values lower than 1 nM. This highlights their potential role in drug development for neurodegenerative diseases .
Case Study 2: Antioxidant Evaluation
Another study evaluated the antioxidant capacity of this compound using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results indicated robust antioxidant activity, suggesting its use as a therapeutic agent in oxidative stress-related diseases .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-Bromo-2-(1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine and analogous derivatives:
Structural and Functional Analysis
Substituent Effects on Reactivity :
- Bromine at position 4 is conserved in most analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The 2-position substituent varies significantly: pyrazole (target compound) offers hydrogen-bonding sites, while iodo () or trifluoromethyl () groups alter steric and electronic properties .
- Tosyl (p-toluenesulfonyl) and phenylsulfonyl groups enhance solubility and act as protective groups for nitrogen atoms, contrasting with benzyl (), which increases lipophilicity .
Biological Relevance :
- Pyrazole-containing derivatives (target compound) are hypothesized to exhibit enhanced binding to kinase ATP pockets due to hydrogen-bond interactions, similar to triazole-pyridine hybrids in .
- Trifluoromethyl groups () improve metabolic stability and membrane permeability, critical for drug candidates .
Synthetic Accessibility :
Thermal and Spectroscopic Data
- Melting Points : Tosyl derivatives (e.g., target compound) typically exhibit higher melting points (>150°C) due to sulfonyl group polarity, whereas benzyl analogs () melt at lower temperatures (~100°C) .
- Spectroscopic Signatures : IR spectra of tosyl derivatives show strong SO₂ stretches at 1160–1320 cm⁻¹, while ¹H-NMR of pyrazole-containing compounds display aromatic proton signals near δ 7.5–8.5 ppm .
Preparation Methods
Madelung Cyclization
The Madelung indole synthesis, adapted for pyrrolopyridines, involves cyclization of o-acylamino ketones under strongly basic conditions. For example, heating 2-acetamido-3-pyridyl ketone with potassium tert-butoxide in toluene at 120°C yields the pyrrolo[2,3-b]pyridine core. This method offers moderate yields (50–65%) but requires careful control of reaction time and temperature to avoid decomposition.
Fischer Indole Synthesis
Modifications of the Fischer indole synthesis enable the formation of pyrrolo[2,3-b]pyridines via acid-catalyzed cyclization of phenylhydrazones . For instance, 3-pyridyl hydrazones treated with HCl in ethanol at 80°C undergo cyclization to generate the core structure. While this route avoids strong bases, it suffers from lower regioselectivity, often producing mixtures requiring chromatographic separation.
Tosyl Protection of the Pyrrolopyridine NH Group
Protection of the pyrrolo[2,3-b]pyridine NH group at position 1 is critical to prevent unwanted side reactions during subsequent steps.
Tosylation Conditions
Reaction with tosyl chloride (TsCl) in anhydrous DMF under inert atmosphere (N₂ or Ar) using sodium hydride (NaH) as a base achieves efficient tosylation. Typical conditions involve:
- Molar ratio : 1.2 equiv TsCl per equiv substrate
- Temperature : 0–5°C initially, warming to 20°C over 1 h
- Reaction time : 3–4 h.
Yields exceed 85% when the reaction is quenched with ice-water and the product extracted with ethyl acetate.
Regioselective Bromination at Position 4
Introducing bromine at position 4 requires precise control to avoid competing reactions at positions 2 or 3.
Electrophilic Bromination
N-Bromosuccinimide (NBS) in DMF at 0°C selectively brominates the tosylated core at position 4, driven by the electron-withdrawing tosyl group directing electrophilic attack. Key parameters:
- Solvent : DMF or CH₂Cl₂
- Catalyst : FeCl₃ (5 mol%)
- Yield : 70–78%
Directed Ortho-Metalation
For substrates resistant to electrophilic bromination, lithium-halogen exchange followed by quenching with Br₂ offers an alternative. Deprotonation at position 4 using LDA (lithium diisopropylamide) at −78°C in THF, followed by addition of Br₂, achieves >90% regioselectivity.
Introduction of the Pyrazol-4-yl Group at Position 2
The pyrazole ring is introduced via cross-coupling or cyclocondensation strategies.
Suzuki-Miyaura Coupling
Coupling 4-bromo-1-tosyl-pyrrolo[2,3-b]pyridine with pyrazol-4-ylboronic acid under palladium catalysis forms the C–C bond at position 2:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃
- Solvent : DME/H₂O (4:1)
- Temperature : 80°C, 12 h.
Yields range from 60–75%, with purity >95% after silica gel chromatography.
Cyclocondensation with Hydrazine
For substrates bearing a β-keto ester at position 2, reaction with hydrazine hydrate in ethanol under reflux forms the pyrazole ring. This one-pot method avoids pre-functionalized boronic acids but requires stringent moisture control.
Optimization and Scalability Considerations
Reaction Sequence
The optimal order of operations is:
- Core synthesis → 2. Tosylation → 3. Bromination → 4. Pyrazole introduction.
Reverse sequences risk deprotection or side reactions during harsh bromination conditions.
Purification Strategies
- Tosylation : Recrystallization from ethanol/water
- Bromination : Column chromatography (hexane/EtOAc 3:1)
- Coupling : Preparative HPLC for final product
Industrial-Scale Adaptations
- Continuous flow reactors minimize decomposition during exothermic steps (e.g., bromination).
- Catalyst recycling using polymer-supported Pd reduces costs in Suzuki couplings.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Madelung + Suzuki | High regioselectivity | Multi-step, costly catalysts | 60–75 |
| Fischer + Hydrazine | Avoids boronic acids | Lower purity, mixed isomers | 45–55 |
| Directed Metalation | Excellent positional control | Cryogenic conditions, sensitive reagents | 70–80 |
Q & A
Q. What are the key synthetic challenges in preparing 4-Bromo-2-(1H-pyrazol-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine, and how are they addressed?
The synthesis involves regioselective bromination and tosylation steps. For example, the N1-tosylation of pyrrolo[2,3-b]pyridine derivatives often requires protecting group strategies to avoid side reactions at competing reactive sites (e.g., pyrazole NH or pyridine N). Alkylation conditions (e.g., KOH/Bu4N+HSO4−) and palladium-catalyzed cross-coupling reactions are critical for introducing the pyrazole moiety . Purification typically employs silica gel chromatography, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the compound characterized structurally, and what analytical methods are essential?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns and verify bromine/tosyl group positions.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- X-ray crystallography (where applicable) : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, though challenges arise from low crystal quality or twinning .
- HPLC purity analysis : To ensure >95% purity for biological assays .
Q. What functional groups in this compound influence its reactivity in medicinal chemistry applications?
- Bromine : Enables Suzuki-Miyaura cross-coupling for further derivatization (e.g., introducing aryl/heteroaryl groups) .
- Tosyl group : Acts as a protective group for the pyrrolo[2,3-b]pyridine nitrogen, enhancing stability during synthesis. It can later be removed under basic conditions .
- Pyrazole : Participates in hydrogen bonding, influencing binding affinity in target proteins .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or sulfonamide replacement) affect biological activity?
Replacing bromine with iodine or chlorine alters steric and electronic properties, impacting target engagement. For example:
- Bromine → Iodine : Increases molecular weight and polarizability, potentially improving binding to hydrophobic pockets (see analog CAS 889939-26-8) .
- Tosyl → Arylsulfonyl : Modulates solubility and pharmacokinetics. Studies on 1-(arylsulfonyl)-4-morpholino derivatives show enhanced anticancer activity due to improved membrane permeability .
Structure-activity relationship (SAR) studies require iterative synthesis, biochemical assays (e.g., kinase inhibition), and computational docking .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.
- Refinement : Employ SHELXL’s TWIN and BASF commands for twinned crystals. Validate with Rfree values and electron density maps .
- Disorder Modeling : For flexible groups (e.g., pyrazole), apply restraints or split positions to account for multiple conformers .
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Catalyst Screening : PdCl2(dppf) or Buchwald-Hartwig catalysts improve coupling efficiency for pyrazole introduction .
- Microwave-Assisted Synthesis : Reduces reaction time for steps like Suzuki-Miyaura coupling (e.g., from 24h to 1h) .
- Workflow Automation : Use parallel reactors to test conditions (temperature, solvent) for bromination/tosylation steps .
Q. What are the limitations of current biological assays for evaluating this compound’s therapeutic potential?
- Off-Target Effects : Broad kinase inhibition profiles require counter-screening against unrelated targets (e.g., HIPK2 inhibitors in fibrosis studies) .
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) are essential to predict in vivo clearance rates, as the tosyl group may confer susceptibility to CYP450 enzymes .
Methodological Tables
Q. Table 1. Synthetic Optimization for Tosylation Step
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| KOH/Bu4N+HSO4− (RT, 6h) | 85 | 92 | |
| NaH/DMF (0°C, 2h) | 78 | 89 | |
| Microwave (100°C, 30m) | 90 | 95 |
Q. Table 2. Crystallographic Data for Structural Analogs
| Compound (CAS) | Space Group | Rfactor (%) | Refinement Software |
|---|---|---|---|
| 744209-64-1 | P21/c | 4.2 | SHELXL-2018 |
| 889939-26-8 | P-1 | 5.1 | SHELXTL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
